3-Chloro-5-methoxy-4-[(3-nitrobenzyl)oxy]benzaldehyde
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Overview
Description
3-Chloro-5-methoxy-4-[(3-nitrobenzyl)oxy]benzaldehyde is an organic compound with the molecular formula C15H12ClNO5 It is characterized by the presence of a chloro group, a methoxy group, and a nitrobenzyl ether group attached to a benzaldehyde core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-5-methoxy-4-[(3-nitrobenzyl)oxy]benzaldehyde typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Etherification: The formation of an ether bond between the benzyl and benzaldehyde moieties.
Each of these steps requires specific reaction conditions, such as the use of strong acids for nitration, methanol and a base for methoxylation, chlorine gas or a chlorinating agent for chlorination, and formylating agents like Vilsmeier-Haack reagent for formylation.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors, advanced purification techniques, and recycling of reagents.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-5-methoxy-4-[(3-nitrobenzyl)oxy]benzaldehyde can undergo various types of chemical reactions, including:
Oxidation: Conversion of the aldehyde group to a carboxylic acid.
Reduction: Reduction of the nitro group to an amine.
Substitution: Replacement of the chloro group with other substituents.
Condensation: Formation of Schiff bases or other condensation products with amines.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt).
Condensation: Amines like aniline or methylamine under acidic or basic conditions.
Major Products
Oxidation: 3-Chloro-5-methoxy-4-[(3-nitrobenzyl)oxy]benzoic acid.
Reduction: 3-Chloro-5-methoxy-4-[(3-aminobenzyl)oxy]benzaldehyde.
Substitution: Various substituted benzaldehydes depending on the nucleophile used.
Condensation: Schiff bases or imines.
Scientific Research Applications
3-Chloro-5-methoxy-4-[(3-nitrobenzyl)oxy]benzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a precursor to pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Chloro-5-methoxy-4-[(3-nitrobenzyl)oxy]benzaldehyde depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various biochemical effects. The nitro group can undergo reduction to form reactive intermediates, while the aldehyde group can form covalent bonds with nucleophilic sites in proteins or DNA.
Comparison with Similar Compounds
Similar Compounds
3-Chloro-5-methoxybenzaldehyde: Lacks the nitrobenzyl ether group.
4-[(3-Nitrobenzyl)oxy]benzaldehyde: Lacks the chloro and methoxy groups.
3-Chloro-4-[(3-nitrobenzyl)oxy]benzaldehyde: Lacks the methoxy group.
Uniqueness
3-Chloro-5-methoxy-4-[(3-nitrobenzyl)oxy]benzaldehyde is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of the chloro, methoxy, and nitrobenzyl ether groups allows for a wide range of chemical modifications and applications, making it a versatile compound in research and industry.
Properties
IUPAC Name |
3-chloro-5-methoxy-4-[(3-nitrophenyl)methoxy]benzaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClNO5/c1-21-14-7-11(8-18)6-13(16)15(14)22-9-10-3-2-4-12(5-10)17(19)20/h2-8H,9H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQJLIAPBNJUKNX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)C=O)Cl)OCC2=CC(=CC=C2)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClNO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.71 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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